molecular formula C8H10O B2437578 Bicyclo[4.2.0]oct-2-en-7-one CAS No. 31996-68-6

Bicyclo[4.2.0]oct-2-en-7-one

Cat. No.: B2437578
CAS No.: 31996-68-6
M. Wt: 122.167
InChI Key: JKLZCTYQZFXPSW-UHFFFAOYSA-N
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Description

Bicyclo[420]oct-2-en-7-one is an organic compound characterized by its unique bicyclic structure, which includes a ketone functional group

Chemical Reactions Analysis

Types of Reactions

Bicyclo[4.2.0]oct-2-en-7-one undergoes various chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ketone group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under acidic or basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or esters.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Bicyclo[4.2.0]oct-2-en-7-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of bicyclo[4.2.0]oct-2-en-7-one involves its ability to undergo various chemical transformations due to the strained nature of its bicyclic structure. The compound can participate in ring-opening reactions, which are facilitated by the presence of the ketone group. These reactions often proceed through a disrotatory ring-opening mechanism, leading to the formation of more stable products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bicyclo[4.2.0]oct-2-en-7-one is unique due to the presence of the ketone group, which imparts distinct reactivity and chemical properties. This functional group allows for a wider range of chemical transformations compared to its analogs, making it a valuable compound in synthetic organic chemistry.

Properties

IUPAC Name

bicyclo[4.2.0]oct-2-en-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O/c9-8-5-6-3-1-2-4-7(6)8/h1,3,6-7H,2,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKLZCTYQZFXPSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(CC2=O)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

122.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

The starting material is prepared by the treatment of 1,3-cyclohexadiene with dichloroacetyl chloride, followed by dechlorination with zinc and acetic acid of the resulting adduct to give bicyclo [4,2,0]-oct-2-en-7-one. This compound is subjected to Baeyer-Villiger oxidation to give 7-oxabicyclo [4,3,0] non-2-en-8-one which is treated with thallium (III) nitrate under carefully controlled conditions to give 6-formyl-2-oxabicyclo [3,3,0] octane-3-one having properties identical with those reported by Corey and Ravindranathan, Tetrahedron Letters, 1971, 4753.
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Synthesis routes and methods III

Procedure details

To a solution of 1.1 g of 8,8-dichlorobicyclo[4.2.0]oct-2-en-7-one in 10 ml of glacial acetic acid was added 2.0 g of zinc dust in portions over a period of 15 minutes. The mixture was then stirred at 65° C. for 1 hour, then a further 0.5 g of zinc dust was added and the mixture stirred at 75° C. for 1 hour. The mixture was cooled, filtered, the solid washed with hexane, the filtrate and combined washings diluted with water and extracted with hexane. The hexane layer was dried over anhydrous sodium sulfate, the solvent removed under reduced pressure and the residue distilled under vacuum to give 500 mg of bicyclo[4.2.0]oct-2-en-7-one, the compound of formula (III), where X and Y are hydrogen.
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